molecular formula C11H7N3 B1283172 2-Phenylpyrimidine-5-carbonitrile CAS No. 85386-15-8

2-Phenylpyrimidine-5-carbonitrile

Cat. No. B1283172
CAS RN: 85386-15-8
M. Wt: 181.19 g/mol
InChI Key: OZDRGIMFRMFITG-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by a phenyl group attached to the pyrimidine ring at the second position and a carbonitrile group at the fifth position. This structure serves as a core for various derivatives with potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 2-phenylpyrimidine-5-carbonitrile derivatives has been achieved through various methods. One approach involves a one-pot, multicomponent reaction using aromatic aldehydes, 1-nitroguanidine, and malononitrile under mild conditions, yielding products with active functional groups like amino, cyan, and nitro . Another method includes a three-component reaction in the presence of a catalytic amount of cetyltrimethylammonium bromide in water, followed by a sulfonylation step to produce novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives . Additionally, solvent-free conditions have been utilized to synthesize 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives, highlighting the environmental friendliness of the process .

Molecular Structure Analysis

The molecular structure of 2-phenylpyrimidine-5-carbonitrile derivatives has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . The crystal structure of related compounds has been determined by X-ray structure analysis, revealing the presence of hydrogen bonds and other intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

2-Phenylpyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with diverse biological activities. For instance, reactions with hydrazine hydrate, acetic anhydride, alkyl halides, and other reagents have been used to synthesize oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines . These reactions expand the chemical diversity and potential applications of the pyrimidine-5-carbonitrile scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylpyrimidine-5-carbonitrile derivatives are influenced by their functional groups and molecular structure. These compounds exhibit high melting points, positive heat of formation, and moderate sensitivity to impact and friction, as observed in the case of 2,4,6-triazidopyrimidine-5-carbonitrile . The presence of substituents on the pyrimidine ring can significantly affect the antimicrobial and anticancer activities of these derivatives .

Scientific Research Applications

Summary of the Application

2-Phenylpyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Methods of Application

These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Results or Outcomes

Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .

2. COX-2 Inhibitors

Summary of the Application

New Pyrimidine-5-Carbonitriles have been designed as COX-2 Inhibitors. These compounds were synthesized and evaluated for their COX-2 inhibitory activities .

Methods of Application

All compounds’ cyclooxygenase COX-2 inhibitory activities were evaluated, and all synthesized compounds demonstrated potent activity at minimal concentrations .

Results or Outcomes

Compounds 3b, 5b, and 5d were discovered to be the most active pyrimidine derivatives, with the highest COX-2 percent inhibition and IC 50 values being nearly equal to Celecoxib and approximately 4.7-, 9.3-, and 10.5-fold higher than Nimesulide .

3. Anticancer Agents Targeting EGFR WT and EGFR T790M

Summary of the Application

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Methods of Application

These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Results or Outcomes

Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .

4. Anticancer Activity Against Four Cell Lines

Summary of the Application

New Pyrimidine-5-Carbonitriles have been designed as COX-2 Inhibitors. These compounds were synthesized and evaluated for their COX-2 inhibitory activities .

Methods of Application

All compounds’ cyclooxygenase COX-2 inhibitory activities were evaluated, and all synthesized compounds demonstrated potent activity at minimal concentrations .

Results or Outcomes

The pyrimidine derivatives 3b, 5b, and 5d demonstrated anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC 50 values in nanomolar in addition to low cytotoxicity on the normal W38-I cell line .

5. Anticancer Agents Targeting EGFR WT and EGFR T790M

Summary of the Application

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Methods of Application

These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Results or Outcomes

Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

6. Anticancer Activity Against Four Cell Lines

Summary of the Application

New Pyrimidine-5-Carbonitriles have been designed as COX-2 Inhibitors. These compounds were synthesized and evaluated for their COX-2 inhibitory activities .

Methods of Application

All compounds’ cyclooxygenase COX-2 inhibitory activities were evaluated, and all synthesized compounds demonstrated potent activity at minimal concentrations .

Results or Outcomes

The pyrimidine derivatives 3b, 5b, and 5d demonstrated anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC 50 values in nanomolar in addition to low cytotoxicity on the normal W38-I cell line .

Safety And Hazards

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDRGIMFRMFITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554090
Record name 2-Phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidine-5-carbonitrile

CAS RN

85386-15-8
Record name 2-Phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
R Aryan, M Nojavan, F Sadeghi - Phosphorus, Sulfur, and Silicon …, 2015 - Taylor & Francis
… 4-phenylsulfonamide-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives from the reaction of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile with benzensulfonyl chloride for the first …
Number of citations: 6 www.tandfonline.com
Z Yang, L Li, J Zheng, H Ma, S Tian, J Li… - ACS Chemical …, 2016 - ACS Publications
Adenosine receptor A 2A antagonists have emerged as potential treatment for Parkinson’s disease in the past decade. We have recently reported a series of adenosine receptor …
Number of citations: 15 pubs.acs.org
E Maalej, D Abdelmalek, D Msalbi, S Aifa… - …, 2023 - Wiley Online Library
… 2-(4-chlorophenyl)-6-methyl pyrimidine-5-carbonitrile (3 h) showed the best cytotoxicity against the LoVo cell line with a survival rate of 56 %, 4-amino-2-phenylpyrimidine-5-carbonitrile …
S Rostamizadeh, M Nojavan, R Aryan… - Chinese Chemical …, 2013 - Elsevier
… 6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives were prepared through an efficient and environmentally friendly reaction between 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile …
Number of citations: 63 www.sciencedirect.com
IA Hashmi, H Feist, M Michalik, H Reinke… - … für Naturforschung B, 2006 - degruyter.com
3-O-Benzyl-6-deoxy-1,2-O-isopropylidene-6-(dimethylaminomethylene)-α-D-xylo-hept-5-ulofuranurononitrile (1) was reacted with amidinium salts, S-methylisothiouronium sulfate, and …
Number of citations: 4 www.degruyter.com
E Salfrán, C Seoaneb, M Suárez… - Journal of …, 2004 - Wiley Online Library
… The reaction yielded the respective 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile … , led to the respective 4amino-6-aryl-2-phenylpyrimidine-5-carbonitrile (8 a - g) (See Scheme 1). …
Number of citations: 14 onlinelibrary.wiley.com
MIA Moneam, AA Geies, GM El‐Naggar… - Journal of the …, 2004 - Wiley Online Library
… Sodium salt of 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile (3) was subjected to alkylation with different a-halo compounds, where the corresponding O-alkylated products 4a-…
Number of citations: 14 onlinelibrary.wiley.com
MIA Moneam, AA Geies, GM El-Naggar… - … , Sulfur, and Silicon …, 2003 - Taylor & Francis
… 4-Methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile (1) was reacted with different halo compounds, namely ethylchloroacetate, chloroacetone, bromoacetanilide, p-…
Number of citations: 4 www.tandfonline.com
MH Elnagdi, NA Al‐Awadi, A Kumar… - … International Journal of …, 2001 - Wiley Online Library
… 2,4‐pentadienonitrile(5), 1,2‐dihydro‐4‐(2′‐dimethylaminoethenyl)‐oxo‐quinoline‐4‐carbonitrile (6), 6‐(ethylthio)‐4‐(2′‐dimethylaminoethenyl)‐2‐phenylpyrimidine‐5‐carbonitrile (…
Number of citations: 2 onlinelibrary.wiley.com
S Rostamizadeh, M Nojavan, R Aryan… - Helvetica Chimica …, 2013 - Wiley Online Library
… 4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile (4b). Yield: 293 mg (96%). … 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile (4l). Yield: 286 mg (95%). …
Number of citations: 7 onlinelibrary.wiley.com

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